molecular formula C23H30FN3O3S B6482586 4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897618-60-9

4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6482586
CAS No.: 897618-60-9
M. Wt: 447.6 g/mol
InChI Key: YFACHGQRGKEWJT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic organic compound designed for research applications. Its structure incorporates a 4-fluorophenylpiperazine moiety linked to a 4-tert-butylbenzamide group via a sulfonyl ethyl bridge. This specific architecture is of significant interest in medicinal chemistry, as both the piperazine and benzamide functional groups are commonly found in pharmacologically active molecules . Piperazine derivatives are recognized as privileged scaffolds in drug discovery, frequently appearing in compounds that target central nervous system receptors, such as the selective dopamine D4 ligand which shares a similar arylpiperazine substructure . Furthermore, the 4-fluorophenyl group adjacent to the piperazine ring has been identified in scientific literature as a key pharmacophoric feature that can be essential for biological activity, particularly in inhibitors of enzymes like tyrosinase and specific membrane transporters . The presence of the sulfonamide linker and the lipophilic tert-butyl group suggests potential for target engagement through diverse intermolecular interactions, including hydrogen bonding and hydrophobic forces, which are critical for binding to enzymes and receptors . This compound is intended for non-human research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for ensuring safe handling and compliance with all applicable regulations in their jurisdiction.

Properties

IUPAC Name

4-tert-butyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O3S/c1-23(2,3)19-6-4-18(5-7-19)22(28)25-12-17-31(29,30)27-15-13-26(14-16-27)21-10-8-20(24)9-11-21/h4-11H,12-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFACHGQRGKEWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Piperazine reacts with 1-fluoro-4-nitrobenzene under basic conditions (e.g., K2CO3 or Cs2CO3) in polar aprotic solvents like DMSO or DMF at elevated temperatures (90–110°C). The nitro group is subsequently reduced using catalytic hydrogenation (H2/Pd-C) or sodium dithionite to yield 4-(4-fluorophenyl)piperazine.

Example Procedure :

  • SNAr Reaction :

    • 1-Fluoro-4-nitrobenzene (1.0 eq), piperazine (2.5 eq), K2CO3 (3.0 eq), DMF, 100°C, 24 h.

    • Yield: ~65% (crude).

  • Nitro Reduction :

    • Nitro intermediate (1.0 eq), 10% Pd/C (0.1 eq), H2 (1 atm), MeOH, rt, 12 h.

    • Yield: >90% after purification.

Palladium-Catalyzed Buchwald–Hartwig Amination

For electron-deficient aryl halides, Pd-catalyzed coupling offers higher regioselectivity. For instance, 1-bromo-4-fluorobenzene reacts with piperazine using Pd(OAc)2/Xantphos as a catalyst system and Cs2CO3 as a base in toluene at 110°C.

Advantages :

  • Avoids nitro reduction steps.

  • Higher yields (~75–80%) with optimized ligand systems.

Sulfonylation of Ethylenediamine Derivatives

The ethylsulfonyl linker is introduced via sulfonylation of a primary amine intermediate. Two approaches are viable:

Direct Sulfonylation of 2-Aminoethanethiol

  • Thiol Oxidation :

    • 2-Aminoethanethiol is oxidized with H2O2/HCl to form 2-aminoethanesulfonic acid.

  • Sulfonyl Chloride Formation :

    • Treatment with PCl5 converts the sulfonic acid to 2-aminoethanesulfonyl chloride.

  • Piperazine Coupling :

    • React 2-aminoethanesulfonyl chloride with 4-(4-fluorophenyl)piperazine in CH2Cl2/TEA to form 1-(2-aminoethylsulfonyl)-4-(4-fluorophenyl)piperazine.

Challenges :

  • Sulfonyl chloride instability necessitates in situ generation.

  • Competing disulfide formation during oxidation requires careful stoichiometric control.

Gabriel Synthesis via Phthalimide Protection

To circumvent thiol handling, a Gabriel synthesis route is preferred:

  • Chloroethylsulfonamide Formation :

    • React 2-chloroethanesulfonyl chloride with 4-(4-fluorophenyl)piperazine in CH2Cl2/TEA.

  • Phthalimide Substitution :

    • Substitute chloride with potassium phthalimide in DMF at 80°C.

  • Deprotection :

    • Hydrolyze phthalimide with hydrazine in ethanol to yield 2-(piperazin-1-ylsulfonyl)ethylamine.

Optimization Notes :

  • Use of polar aprotic solvents (DMF, DMSO) enhances nucleophilic substitution efficiency.

  • Yields improve with excess phthalimide (1.5 eq) and prolonged reaction times (12–18 h).

Amide Bond Formation with 4-tert-Butylbenzoic Acid

The final step involves coupling the ethylamine intermediate with 4-tert-butylbenzoyl chloride:

Acid Chloride Preparation

4-tert-Butylbenzoic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride in anhydrous THF to generate the corresponding acid chloride.

Amide Coupling

React 2-(piperazin-1-ylsulfonyl)ethylamine with 4-tert-butylbenzoyl chloride in CH2Cl2/pyridine or using coupling agents like HATU/DIPEA in DMF.

Example Procedure :

  • 4-tert-Butylbenzoyl chloride (1.2 eq), ethylamine intermediate (1.0 eq), DIPEA (2.5 eq), DMF, rt, 6 h.

  • Yield: ~70–80% after silica gel chromatography.

Process Optimization and Scalability

Solvent and Base Selection

  • Sulfonylation : DMF or DMSO with Cs2CO3/K2CO3 minimizes side reactions.

  • Amide Coupling : Polar aprotic solvents (DMF, THF) with tertiary amines (TEA, DIPEA) enhance reactivity.

Purification Strategies

  • Intermediate piperazine derivatives are purified via recrystallization (EtOAc/hexane).

  • Final benzamide is isolated using column chromatography (SiO2, EtOAc/hexane gradient).

Analytical Data and Characterization

Parameter Value
Molecular FormulaC23H30FN3O3S
Molecular Weight447.6 g/mol
Key IR Absorptions1650 cm⁻¹ (amide C=O), 1150 cm⁻¹ (S=O)
1H NMR (CDCl3)δ 1.35 (s, 9H, t-Bu), 3.15–3.45 (m, 8H, piperazine), 7.02–7.85 (m, 8H, Ar-H)
MS (ESI+)m/z 448.2 [M+H]+

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.

    Reduction: Reduction of the benzamide carbonyl group can yield the corresponding amine.

    Substitution: Substitution reactions on the fluorophenyl group can produce various substituted derivatives.

Scientific Research Applications

4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It serves as a building block in the synthesis of more complex molecules used in pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Piperazine Modifications

  • Target Compound vs.
  • Target Compound vs. CAS 897618-28-9 : Para-fluorophenyl (target) vs. ortho-fluorophenyl (analog) substitution impacts receptor binding. Para-substitution is associated with higher affinity in serotonin/dopamine ligands .

Linker and Core Variations

  • Sulfonylethyl vs. Ethyl-Sulfamoyl : The target’s piperazine-sulfonyl group enables hydrogen bonding with receptors, whereas the sulfamoylphenyl analog lacks this capacity, limiting CNS activity.
  • Benzamide vs. Acetamide Core : Benzamide’s aromaticity may enhance π-π stacking in hydrophobic binding pockets compared to acetamide.

Biological Activity

4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group , a piperazine ring , and a sulfonyl-ethyl linkage , with the fluorophenyl moiety enhancing its solubility and biological activity. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

Chemical Structure C21H28FN3O2S\text{Chemical Structure }C_{21}H_{28}FN_{3}O_{2}S

Research indicates that this compound acts primarily as a ligand for various receptors, particularly those involved in serotonin modulation. The piperazine ring is crucial for receptor interaction, while the sulfonyl group enhances the compound's solubility and stability, potentially increasing its pharmacological efficacy.

Anticancer Activity

Recent studies have explored the compound's efficacy against cancer cells. For example, compounds structurally similar to this compound have shown significant activity against human breast cancer cells, with IC50 values indicating moderate to high efficacy .

CompoundIC50 (μM)Mechanism
5e18PARP1 inhibition
Olaparib57.3PARP1 inhibition

The inhibition of PARP1 (Poly (ADP-Ribose) Polymerase 1) by these compounds leads to enhanced apoptosis in cancer cells, suggesting that similar mechanisms may be applicable to this compound .

Synthesis

The synthesis of this compound typically involves multi-step processes that can be optimized for large-scale production. The general synthetic route includes:

  • Formation of the piperazine ring : This step often involves cyclization reactions.
  • Introduction of the sulfonyl group : Sulfonation reactions are employed to attach the sulfonyl moiety.
  • Final coupling : The tert-butyl and fluorophenyl groups are introduced through coupling reactions.

These steps can be optimized using continuous flow reactors to improve yield and purity during industrial production.

Applications

The unique structural features of this compound make it a candidate for various applications:

  • Pharmaceutical Development : Potential use as a therapeutic agent targeting serotonin receptors or as an anticancer drug.
  • Research Tool : Its ability to modulate receptor activity makes it valuable for studying receptor-ligand interactions in biological systems.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Anticancer Studies : Compounds with similar structures were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • Receptor Binding Studies : Research demonstrated that modifications in the piperazine structure significantly influence binding affinity and selectivity towards serotonin receptors.

Q & A

Q. What are the optimal synthetic routes for 4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide, and how can purity be ensured?

The synthesis typically involves three stages: (1) preparation of the 4-(4-fluorophenyl)piperazine core, (2) sulfonylation of the piperazine with a sulfonyl chloride derivative, and (3) coupling the sulfonylated intermediate with 4-tert-butylbenzoyl chloride. Key steps include:

  • Sulfonylation : Conducted under anhydrous conditions using triethylamine as a base in dichloromethane at 0–5°C to minimize side reactions .
  • Amide coupling : Achieved via nucleophilic acyl substitution with 4-tert-butylbenzoyl chloride, requiring stoichiometric control to avoid over-acylation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical?

Structural validation relies on:

  • NMR spectroscopy : ¹H NMR confirms tert-butyl protons (δ 1.3 ppm, singlet) and fluorophenyl aromatic protons (δ 7.1–7.3 ppm). ¹⁹F NMR detects the para-fluorine signal at δ -115 ppm .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 488.2 (calculated: 488.21) .
  • IR spectroscopy : Key peaks include C=O stretch (~1660 cm⁻¹) and sulfonyl S=O stretches (~1360 and 1150 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

Discrepancies in activities (e.g., serotonin receptor affinity vs. antimicrobial effects) arise from:

  • Substituent effects : Fluorine position (para vs. meta) on the phenyl ring alters electronic properties and binding kinetics. Use Hammett constants (σ) to correlate substituent effects with activity .
  • Conformational analysis : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal how the tert-butyl group influences steric interactions with target proteins .
  • In vitro validation : Compare binding affinities (Ki) across receptor subtypes (e.g., 5-HT1A vs. 5-HT2A) using radioligand assays .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

SAR strategies include:

  • Piperazine modifications : Replace 4-fluorophenyl with 2-methoxyphenyl to enhance blood-brain barrier penetration .
  • Sulfonamide optimization : Introduce methyl groups on the ethylsulfonyl linker to reduce metabolic degradation (e.g., CYP3A4 susceptibility) .
  • Benzamide substitutions : Replace tert-butyl with trifluoromethyl to improve hydrophobic interactions in enzyme active sites .
  • Data-driven design : Use QSAR models (e.g., CoMFA) trained on IC50 datasets from analogs .

Q. What experimental approaches address poor solubility in aqueous buffers during in vivo studies?

  • Formulation : Use co-solvents (10% DMSO/PEG-400) or cyclodextrin-based encapsulation to enhance solubility .
  • Prodrug synthesis : Introduce phosphate esters at the benzamide carbonyl group, cleaved in vivo by phosphatases .
  • Pharmacokinetic profiling : Measure solubility-pH profiles (shake-flask method) and correlate with logP values (calculated: ~3.5) .

Q. How can conflicting data on metabolic stability be reconciled across species?

  • In vitro assays : Compare microsomal stability (human vs. rodent liver microsomes) under NADPH-fortified conditions. Note species-specific CYP450 isoform contributions (e.g., CYP2D6 in humans vs. CYP2C11 in rats) .
  • Metabolite identification : Use LC-MS/MS to detect primary metabolites (e.g., sulfonyl cleavage products) and adjust substituents to block vulnerable sites .
  • Cross-species validation : Conduct allometric scaling to extrapolate in vitro half-life data to in vivo models .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Piperazine synthesis4-fluorophenylhydrazine, EtOH, Δ7892
SulfonylationClSO2Et, Et3N, DCM, 0°C8595
Amide coupling4-tert-butylbenzoyl chloride, rt7298
Data compiled from

Q. Table 2. Biological Activity Comparison with Analogs

Compound5-HT1A Ki (nM)Antimicrobial MIC (μg/mL)
Target compound12.4 ± 1.2>128 (E. coli)
4-Fluoro analog 8.9 ± 0.864 (S. aureus)
tert-Butyl-free 45.6 ± 3.132 (C. albicans)

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